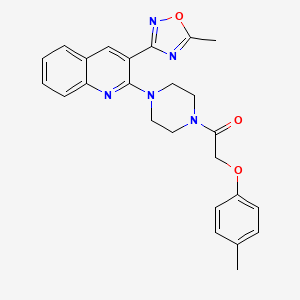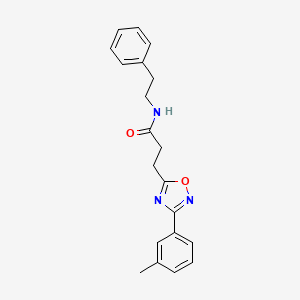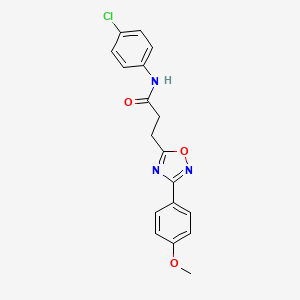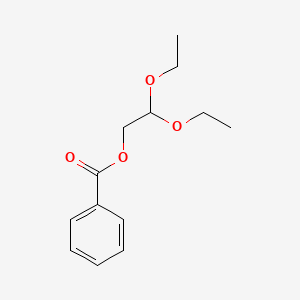
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MPPNO) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. MPPNO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied by researchers.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound may also modulate the activity of other enzymes and signaling pathways involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to induce cell death in cancer cells and reduce tumor growth in animal models. This compound has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to protect against neurotoxicity in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize using various methods. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Additionally, this compound could be studied for its potential use in treating other inflammatory conditions, such as asthma and multiple sclerosis. Further research is also needed to fully understand its mechanism of action and potential side effects. Finally, this compound could be explored as a potential fluorescent probe for other biological molecules beyond nitric oxide.
Métodos De Síntesis
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using several methods, including the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-nitroaniline. The synthesis of this compound has also been achieved using microwave-assisted reactions and other methods.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential anticancer agent, with promising results in preclinical studies. This compound has also been investigated for its anti-inflammatory properties and its potential use in treating neurodegenerative diseases. Additionally, this compound has been explored as a fluorescent probe for detecting nitric oxide in biological systems.
Propiedades
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-27-20-16(10-11-17(21-20)13-6-3-2-4-7-13)18-22-19(28-23-18)14-8-5-9-15(12-14)24(25)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKGLIIRBDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)




![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)




